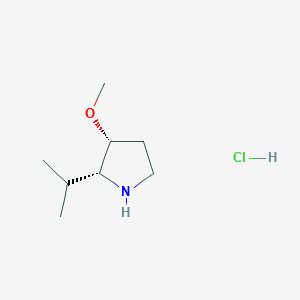

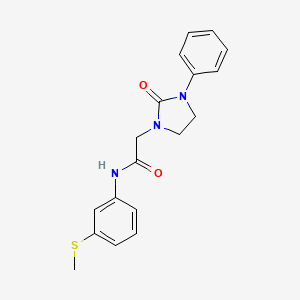

![molecular formula C16H16N2O3 B2601864 Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate CAS No. 501105-06-2](/img/structure/B2601864.png)

Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate” is a chemical compound . It has been used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with carboxylic acids and alcohols to form esters in the presence of an acid catalyst . Additionally, esters can also be synthesized from trans-esterification reactions . For example, Methyl 4-aminobenzoate has been used in the syntheses of guanidine alkaloids .

Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases . For instance, the structure of “Methyl 4-[methyl(phenylsulfonyl)amino]benzoate” is available on ChemSpider .

Chemical Reactions Analysis

Esters, a group of compounds to which “Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate” belongs, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in various databases . For instance, “Methyl 4-aminobenzoate” has a molecular weight of 151.16 .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate is often used in the development of pharmaceutical compounds. Its structure allows it to act as a building block for various drugs, particularly those targeting specific enzymes or receptors. This compound’s ability to form stable complexes with proteins makes it valuable in the synthesis of new therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, such as nucleophilic substitution and esterification, making it a versatile reagent in the preparation of diverse organic compounds .

Material Science

Researchers in material science utilize Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate in the development of new polymers and materials. Its unique chemical properties contribute to the creation of materials with specific mechanical and thermal characteristics, which are essential for applications in electronics, coatings, and nanotechnology .

Biological Studies

This compound is used in biological research to study enzyme interactions and protein-ligand binding. Its ability to mimic natural substrates allows scientists to investigate the mechanisms of enzyme action and inhibition, providing insights into metabolic pathways and potential drug targets .

Safety and Hazards

properties

IUPAC Name |

methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-18(14-6-4-3-5-7-14)16(20)17-13-10-8-12(9-11-13)15(19)21-2/h3-11H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTONTUUYRKHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2601782.png)

![3-({4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2601783.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2601786.png)

![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)

![5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)

![8-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2601800.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)

![6-chloro-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B2601803.png)